(Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one
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Overview
Description
(Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one is a synthetic compound belonging to the thiazolidin-4-one family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylimino group, and a pentylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one typically involves the reaction of a thiazolidinone precursor with a phenyl isothiocyanate and a pentylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenylimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazolidin-4-one derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It exhibits significant biological activities, including antimicrobial and antifungal properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one: The parent compound, which lacks the pentylsulfonyl and phenylimino substituents.
2-(phenylimino)thiazolidin-4-one: Similar structure but without the pentylsulfonyl group.
3-(pentylsulfonyl)thiazolidin-4-one: Lacks the phenylimino group.
Uniqueness
(Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one is unique due to the presence of both the pentylsulfonyl and phenylimino groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
3-pentylsulfonyl-2-phenylimino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-2-3-7-10-21(18,19)16-13(17)11-20-14(16)15-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFBKFLTHXTRAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)N1C(=O)CSC1=NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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